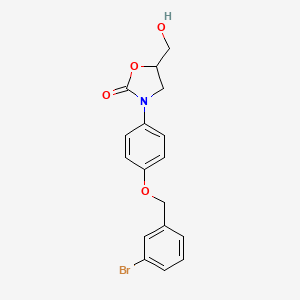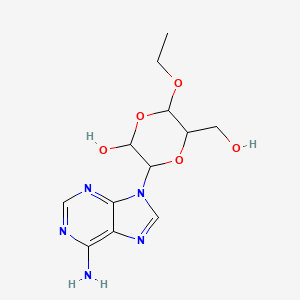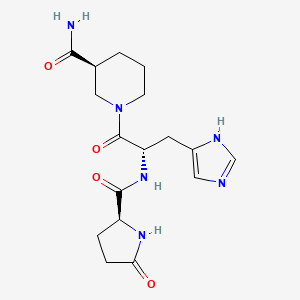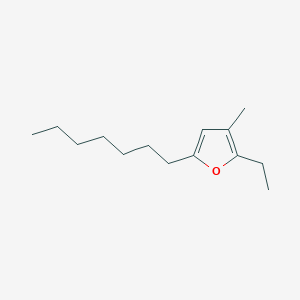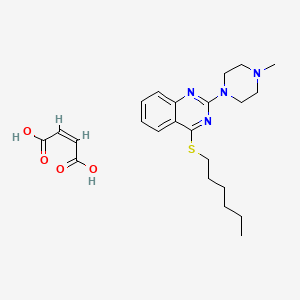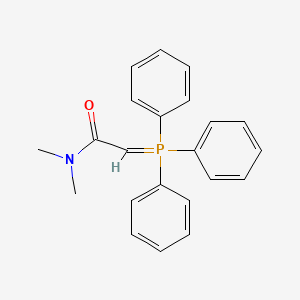
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is an organic compound with the molecular formula C22H22NOP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound. The typical reaction involves the use of triphenylphosphine and a suitable carbonyl precursor under controlled conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable reagent in various synthetic applications .
Propriétés
Numéro CAS |
58131-63-8 |
|---|---|
Formule moléculaire |
C22H22NOP |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C22H22NOP/c1-23(2)22(24)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clé InChI |
GRXDBIYSDWGQPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
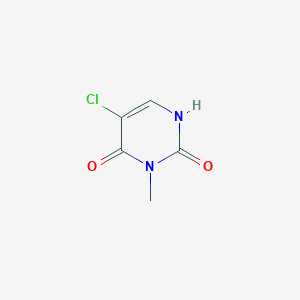

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

